molecular formula C17H10F3NO2 B6300470 2-(((4-(Trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 1024394-73-7

2-(((4-(Trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No. B6300470
M. Wt: 317.26 g/mol
InChI Key: IFLYTMIJTUQSFA-UHFFFAOYSA-N
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Description

“2-(((4-(Trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .


Molecular Structure Analysis

Indane-1,3-dione is a β-diketone with indane as its structural nucleus . As a solution in water, it is partially (~2%) enolized . The enolate anion exhibits significant delocalization, and the highest electron density is on the second carbon . This acid-base behavior explains many properties of the compound .


Chemical Reactions Analysis

The carbon at the C-2 position of indane-1,3-dione is alpha to both carbonyls, and thus can act as a nucleophile . It undergoes self-aldol condensation quite easily . Bromination occurs at the 2-position . One or both carbonyl groups can be reduced to alcohol groups or methylene groups, depending on the method used .


Physical And Chemical Properties Analysis

Indane-1,3-dione is a colorless or white solid, but old samples can appear yellowish . It has a molar mass of 146.145 g·mol−1, a density of 1.37 g/cm3, and a melting point of 129 to 132 °C . It has slight solubility in water .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study focused on the degradation processes of nitisinone, a compound with structural similarities, employing liquid chromatography coupled with mass spectrometry (LC-MS/MS). This research aimed to determine the stability of nitisinone under various conditions and identify its degradation products, contributing to a better understanding of its properties and potential risks and benefits in medical applications (Barchańska et al., 2019).

Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- Ones

Another study reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, emphasizing its value as a building block for synthesizing heterocyclic compounds. This research highlighted the reactivity of such compounds and their application in heterocyclic and dyes synthesis, suggesting potential research avenues for compounds with similar chemical structures (Gomaa & Ali, 2020).

Synthesis and Structural Properties of Novel Substituted Compounds

Research into the synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insight into the reaction of chloral with substituted anilines. This work contributes to the understanding of potential intermediates and products, offering a basis for exploring the synthesis of compounds with similar functionalities (Issac & Tierney, 1996).

Mesotrione Herbicide: Efficiency, Effects, and Fate in the Environment

A comprehensive review of mesotrione, an herbicide, after 15 years of agricultural use outlines its efficiency, environmental effects, and fate. This research underlines the importance of understanding the environmental impact and safety use of chemicals, which could be paralleled in studies related to compounds with trifluoromethyl groups (Carles et al., 2017).

BODIPY Platform for OLEDs

The development of BODIPY-based materials for organic light-emitting diodes (OLEDs) showcases the application of specific chemical structures in optoelectronics. This review discusses the structural design and synthesis of BODIPY-based semiconductors, illustrating the potential for compounds with similar functionalities to be used in advanced material science (Squeo & Pasini, 2020).

properties

IUPAC Name

3-hydroxy-2-[[4-(trifluoromethyl)phenyl]iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)10-5-7-11(8-6-10)21-9-14-15(22)12-3-1-2-4-13(12)16(14)23/h1-9,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLYTMIJTUQSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409540
Record name 2-{[4-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione

CAS RN

6476-24-0
Record name 2-{[4-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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